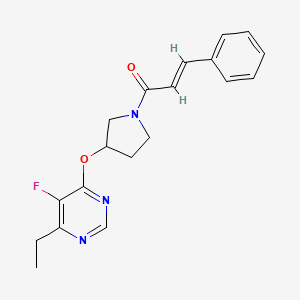
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Antimicrobial Activities
A study on related compounds involves synthesizing derivatives with antimicrobial and anti-diabetic properties. Molecular docking studies indicated significant interactions with target molecules, and the compounds displayed effective antimicrobial activity against tested microorganisms (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).
Antimicrobial Agents Synthesis
Another study focused on synthesizing novel derivatives as antimicrobial agents. These compounds, including those similar to the compound , demonstrated good antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Biological Evaluation of N-substituted Pyrrolyl Chalcones
A research on N-substituted pyrrolyl chalcones, which are structurally related, showed excellent inhibitory activity against certain pathogens. Molecular docking revealed the binding modes in the active pocket, suggesting potential as bioactive molecules (Hu et al., 2022).
Cytotoxicity and Topoisomerase Inhibitory Activity
In the context of anticancer research, similar compounds were synthesized and evaluated for their cytotoxicity and topoisomerase IIα inhibitory activity. This study indicates the potential of such compounds in cancer treatment (Alam et al., 2016).
Antibacterial Activities of Fluorinated Compounds
Research into fluorinated compounds, closely related to the compound , revealed high broad-spectrum antibacterial activities. These findings suggest the compound's relevance in developing new antibacterial agents (Stefancich et al., 1985).
Synthesis of Antimicrobial Derivatives
A study on the synthesis of similar derivatives explored their in vitro antimicrobial activities. The synthesized compounds showed promising antimicrobial properties, potentially due to their molecular structure (Olejníková et al., 2014).
Anticancer and Anti-inflammatory Agents
Research on pyrazolopyrimidines derivatives, structurally related, indicates their potential as anticancer and anti-5-lipoxygenase agents. These findings open avenues for new therapeutic applications (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-16-18(20)19(22-13-21-16)25-15-10-11-23(12-15)17(24)9-8-14-6-4-3-5-7-14/h3-9,13,15H,2,10-12H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRNYZQROODJHI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)
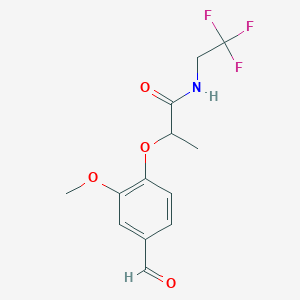
![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)

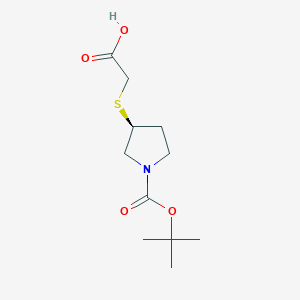
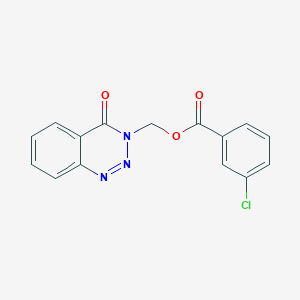
![N-(benzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3014289.png)
![10-Bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B3014291.png)
![[(1-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B3014292.png)
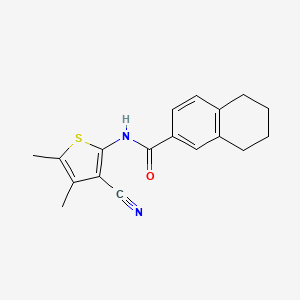
![[4-(Aminomethyl)-4-fluorocyclohexyl]methanol;hydrochloride](/img/structure/B3014294.png)
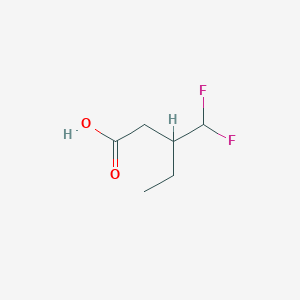
![2-Ethyl-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014299.png)
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/no-structure.png)
